4-(Cyclopropylsulfanyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYKQPLXROWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Aniline Derivatives in Advanced Chemical Synthesis
Aniline (B41778) and its derivatives are foundational pillars in the world of organic chemistry, serving as versatile precursors and key structural motifs in a vast array of functional molecules. ontosight.aiwikipedia.orgsci-hub.se Historically, aniline was central to the development of the synthetic dye industry, and it remains a crucial intermediate for pigments and dyes used today. ontosight.aidcceew.gov.au Beyond coloration, the amino group attached to a benzene (B151609) ring makes aniline a highly reactive and adaptable building block. wikipedia.orgresearchgate.net
In modern advanced synthesis, aniline derivatives are indispensable. Their applications span numerous sectors:
Pharmaceuticals: The aniline scaffold is present in a wide range of therapeutic agents, including analgesics, antibacterial drugs, and antihistamines. ontosight.airesearchgate.net Its ability to be readily modified allows for the fine-tuning of a drug's biological activity. sci-hub.se The catalytic hydrogenation of nitroaromatic compounds is a primary industrial route to producing various anilines for pharmaceutical use. researchgate.net
Polymers: Aniline is a primary component in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a precursor to polyurethane polymers. wikipedia.orgresearchgate.net These polymers are used in everything from rigid foams and insulation to flexible fibers in clothing. sci-hub.se
Agrochemicals: Many herbicides and fungicides are synthesized using aniline derivatives as starting materials. dcceew.gov.au
Materials Science: The inherent reactivity of the aniline ring, which is highly susceptible to electrophilic substitution, allows for the introduction of diverse functional groups, leading to materials with tailored electronic and optical properties. wikipedia.orgchemistrysteps.com
The enduring importance of anilines lies in their synthetic accessibility and the chemical versatility of the aromatic amine group, which can be readily transformed into a variety of other functionalities, such as diazonium salts, amides, and more complex heterocyclic systems. wikipedia.org
The Strategic Role of Cyclopropyl and Sulfanyl Moieties in Molecular Architecture
The unique properties of 4-(Cyclopropylsulfanyl)aniline are derived not just from its aniline (B41778) core but from the specific combination of its cyclopropyl (B3062369) and sulfanyl (B85325) substituents. Each of these groups imparts distinct and strategically valuable characteristics to a molecule.
The Cyclopropyl Group: A Compact Powerhouse
The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple alkyl substituent. Its inclusion in a molecular design is a strategic choice to influence a molecule's properties in several key ways. scientificupdate.comresearchgate.net The strained three-membered ring results in unique electronic and conformational properties, with its carbon-carbon bonds exhibiting enhanced π-character and its carbon-hydrogen bonds being unusually strong. researchgate.netnih.gov
In medicinal chemistry and drug design, the cyclopropyl moiety is a versatile tool used to:
Increase Potency and Modulate Lipophilicity: The rigid, compact nature of the ring can introduce conformational constraints that lock a molecule into its most active shape for binding to a biological target. iris-biotech.de This can lead to a significant enhancement in potency. iris-biotech.de It can also be used to fine-tune lipophilicity, often replacing larger, more lipophilic groups. iris-biotech.de
Serve as a Bioisostere: The cyclopropyl ring is frequently used as a stable isosteric replacement for other groups, such as alkenes or gem-dimethyl groups, to improve a compound's pharmacological profile. scientificupdate.comhyphadiscovery.com
| Feature of Cyclopropyl Group | Impact on Molecular Properties |
| High Ring Strain | Unique electronic properties, enhanced π-character of C-C bonds. researchgate.netnih.gov |
| Strong C-H Bonds | Increased metabolic stability by resisting oxidative breakdown. hyphadiscovery.com |
| Rigid Conformation | Restricts molecular flexibility, potentially locking in a bioactive conformation and increasing potency. iris-biotech.de |
| Compact Size | Allows for fine-tuning of steric interactions and lipophilicity. iris-biotech.de |
The Sulfanyl Group: A Versatile Linker and Functional Hub
The sulfanyl group (also known as a thioether or sulfide (B99878) group) is characterized by a sulfur atom bonded to two carbon atoms (R-S-R'). numberanalytics.com Aryl sulfides, where the sulfur is attached to an aromatic ring, are particularly important structural units. nih.gov The sulfur atom, with its polarizable nature and lone pairs of electrons, is not merely a passive linker but an active participant in a molecule's function. nih.gov
The strategic importance of the sulfanyl moiety includes:
Synthetic Versatility: Aryl sulfides are crucial intermediates in organic synthesis. numberanalytics.com Modern cross-coupling methods have made the formation of C-S bonds more efficient, though historical methods often involved foul-smelling thiols. nanomaterchem.comsciencedaily.com These sulfides can then be oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. inchem.org
Medicinal Chemistry: Sulfur-containing compounds represent a significant portion of all approved pharmaceuticals. nih.gov Aryl sulfides are found in drugs targeting a wide range of diseases. nanomaterchem.comresearchgate.net
Materials Science: The unique electronic properties of the sulfur atom make aryl sulfides valuable components in functional materials, such as organic electronic materials and polycyclic aromatic compounds. digitellinc.com
Positioning 4 Cyclopropylsulfanyl Aniline Within Aromatic Sulfur Chemistry Studies
Established Synthetic Pathways and Precursor Chemistry
Traditional synthetic routes often rely on the reaction of pre-functionalized precursors through well-established reaction types like nucleophilic substitution. These methods, while foundational, may sometimes be limited by the availability of starting materials or the number of synthetic steps required.
Reactions Involving Cyclopropylsulfanyl Halides and Aniline Derivatives
One of the most direct conceptual approaches to forming the aryl-sulfide bond is through nucleophilic substitution. This can be envisioned in two primary ways: the reaction of an aniline-derived nucleophile with a cyclopropyl electrophile, or the reaction of a cyclopropyl-sulfur nucleophile with an aniline-derived electrophile.
A common pathway involves the use of 4-aminothiophenol (B129426) as a key precursor. nih.gov This bifunctional molecule contains both the required aniline structure and a nucleophilic thiol group. The synthesis of 4-aminothiophenol itself can be achieved from p-chloronitrobenzene by reaction with sodium sulfide, which simultaneously reduces the nitro group and displaces the chloride. chemicalbook.com Once obtained, the thiol group of 4-aminothiophenol can react with an activated cyclopropyl derivative, such as cyclopropyl bromide, under basic conditions to yield this compound. The base is required to deprotonate the thiol, forming a more potent thiolate nucleophile.
| Precursor 1 | Precursor 2 | Key Reagents | Reaction Type |
| 4-Aminothiophenol | Cyclopropyl bromide | Base (e.g., NaOH, K₂CO₃) | Nucleophilic Substitution |
| 4-Haloaniline | Cyclopropanethiol | Base (e.g., NaOH, NaH) | Nucleophilic Aromatic Substitution |
Sulfonylation Strategies Utilizing Appropriate Aniline Scaffolds
An alternative, albeit more circuitous, route involves the formation and subsequent reduction of the corresponding sulfone, 4-(Cyclopropylsulfonyl)aniline. fluorochem.co.ukambeed.com This strategy leverages the chemistry of sulfonyl chlorides, which are often stable and reactive.
The synthesis can begin with the sulfonylation of an aniline derivative with cyclopropylsulfonyl chloride. sci-hub.se To prevent side reactions on the amino group, it is typically protected first, for example, as an acetamide (B32628). The resulting protected sulfonylated aniline is then deprotected. A more direct approach involves the Friedel-Crafts sulfonylation of a compound like acetanilide (B955) with chlorosulfonic acid, followed by reaction with a suitable amine to form the sulfonamide, though this builds the sulfonamide rather than the sulfone directly. nih.gov
A plausible sequence is:
Sulfonylation: Reaction of a protected aniline (e.g., N-acetyl-aniline) or a nitroaromatic precursor (e.g., nitrobenzene) with cyclopropylsulfonyl chloride.
Deprotection/Reduction: Removal of the protecting group or reduction of the nitro group to yield 4-(cyclopropylsulfonyl)aniline.
Sulfone Reduction: The critical step is the reduction of the sulfone group (-SO₂) to the target sulfide (-S-). This transformation requires strong reducing agents.
| Starting Material | Key Reagents | Intermediate | Final Step Reagents |
| Acetanilide | 1. Cyclopropylsulfonyl chloride, AlCl₃ 2. Acid/Base Hydrolysis | 4-(Cyclopropylsulfonyl)aniline | Strong reducing agent (e.g., LiAlH₄, DIBAL-H) |
| Nitrobenzene | 1. Cyclopropylsulfonyl chloride, AlCl₃ 2. Fe/HCl or H₂/Pd-C | 4-(Cyclopropylsulfonyl)aniline | Strong reducing agent (e.g., LiAlH₄, DIBAL-H) |
Multistep Synthetic Routes from Readily Available Starting Materials
Comprehensive synthetic plans for this compound can be designed from basic and inexpensive starting materials, integrating several of the aforementioned reactions. sioc-journal.cnd-nb.info A logical multistep synthesis provides a practical pathway for producing the target compound when specific precursors are not commercially available.
One such route begins with 4-bromoaniline (B143363). The amino group is first protected, for instance by acetylation, to prevent it from interfering in subsequent steps. The resulting N-acetyl-4-bromoaniline can then undergo a coupling reaction with cyclopropanethiol. This step often requires a catalyst, placing it at the interface of established and novel methods. Following the formation of the C-S bond, the protecting group is removed to yield the final product. This sequence illustrates a common strategy in organic synthesis: protecting a reactive functional group to allow a different part of the molecule to be modified selectively. researchgate.netepa.gov
Exploration of Novel and Efficient Synthetic Approaches
Modern synthetic chemistry has increasingly focused on the development of catalytic reactions that offer higher efficiency, milder conditions, and greater functional group tolerance than traditional methods. The synthesis of this compound benefits significantly from these advancements, particularly in the formation of the crucial C-S bond.
Transition Metal-Catalyzed Coupling Reactions for Sulfur-Carbon Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl sulfides is no exception. acs.orgacs.orgeie.grnih.gov Palladium and copper are the most prominent metals used for this purpose.
Copper-Catalyzed S-Cyclopropylation: A highly effective method for synthesizing aryl cyclopropyl sulfides involves a copper-promoted S-cyclopropylation of thiophenols. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org In this approach, 4-aminothiophenol is coupled with cyclopropylboronic acid. The reaction is typically promoted by copper(II) acetate (B1210297) in the presence of a ligand, such as 2,2'-bipyridine, and a base. This method is notable for its operational simplicity and tolerance of various functional groups on the aromatic ring. beilstein-journals.orgnih.gov
Palladium-Catalyzed C-S Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-S coupling, provide another powerful route. mit.eduberkeley.edu This reaction typically couples an aryl halide or triflate with a thiol. For the synthesis of this compound, this would involve the reaction of a 4-haloaniline (e.g., 4-bromoaniline or 4-chloroaniline) with cyclopropanethiol. The catalytic system consists of a palladium source, like Pd(OAc)₂, and a specialized phosphine (B1218219) ligand, which is crucial for the reaction's efficiency and scope. mit.edu
| Catalyst System | Aryl Precursor | Cyclopropyl Source | Key Features |
| Copper(II) acetate, 2,2'-Bipyridine | 4-Aminothiophenol | Cyclopropylboronic acid | Operates under simple conditions; good to excellent yields. beilstein-journals.orgnih.gov |
| Pd(OAc)₂ / Phosphine Ligand | 4-Bromoaniline | Cyclopropanethiol | Broad substrate scope; high functional group tolerance. mit.eduberkeley.edu |
Sustainable and Green Chemistry Paradigms in Synthetic Design
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly guiding the design of synthetic routes. iitr.ac.invdoc.pub These principles favor catalytic methods over stoichiometric ones, seek to maximize atom economy, and encourage the use of safer solvents and fewer synthetic steps. researchgate.net
The transition metal-catalyzed routes described above are inherently "greener" than many classical methods. By using a small amount of catalyst to facilitate the reaction, they avoid the large quantities of stoichiometric reagents and byproducts associated with older methods. acs.org For instance, the copper-catalyzed coupling of 4-aminothiophenol with cyclopropylboronic acid is highly atom-economical, as the main byproduct is boric acid. beilstein-journals.org
Furthermore, research into C-S bond formation is exploring solvent-free mechanochemical methods and the use of water as a reaction solvent, which represent significant advances in sustainable chemistry. rsc.orgchemrxiv.org Avoiding protecting groups, as can be achieved in some modern catalytic reactions, directly aligns with the green chemistry principle of reducing derivatization, saving reagents, and preventing waste. researchgate.netepa.gov The development of electrochemical methods for C-S bond formation, using abundant precursors like CO₂, also points toward future green synthetic pathways. chemrxiv.orgchemrxiv.org
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful technique to expedite chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fluorochem.co.uk For the synthesis of aniline derivatives, microwave irradiation can significantly enhance the rate of reaction. researchgate.netbldpharm.com
A plausible microwave-assisted approach for synthesizing a related compound, N-phenylacetamide (acetanilide), from aniline and acetic anhydride (B1165640) demonstrates the potential of this technology. researchgate.net While not a direct synthesis of this compound, the principles are transferable. The reaction of an aniline derivative with a suitable reagent under microwave irradiation can be optimized for rapid product formation. researchgate.net For instance, the synthesis of sulfonamides from sulfonic acids and amines has been efficiently conducted using microwave irradiation, a process that involves the formation of a sulfonamide bond which is structurally related to the sulfonyl group in this compound. fluorochem.co.uk
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of a Related Anilide
| Parameter | Conventional Heating | Microwave-Assisted |
| Reactants | Aniline, Acetic Anhydride | Aniline, Acetic Anhydride |
| Reaction Time | Several hours | Minutes |
| Yield | Good | Very Good |
| Conditions | Reflux | Solvent-free, ~350W |
This table is a conceptual representation based on the synthesis of acetanilide and illustrates the potential advantages of microwave assistance. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. dovepress.com Key parameters to consider in the synthesis of this compound include the choice of solvent, catalyst, temperature, and reaction time.
In the synthesis of related sulfonylanilines, the choice of solvent and base has been shown to be critical. For example, in a visible-light-mediated sulfonylation of anilines, various solvents and bases were screened to find the optimal conditions. sioc-journal.cn Similarly, for the synthesis of this compound, a systematic study of these parameters would be necessary.
Strategies for yield enhancement often involve the use of a catalyst or an activating agent. In the synthesis of sulfonamides, 2,4,6-trichloro- sioc-journal.cnrsc.orggoogle.com-triazine (TCT) has been used as an activating agent under microwave conditions to achieve high yields. fluorochem.co.uk For the synthesis of this compound, exploring different activating agents in conjunction with microwave irradiation could lead to significant yield improvements.
Furthermore, the use of design of experiments (DOE) methodologies can be a powerful tool to efficiently explore the reaction space and identify the optimal set of conditions. ambeed.com This approach allows for the simultaneous variation of multiple parameters, leading to a more comprehensive understanding of their effects on the reaction outcome.
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Variable | Rationale |
| Solvent | e.g., DMF, Acetonitrile (B52724), Toluene | Solubilizes reactants and affects microwave absorption. |
| Base | e.g., Triethylamine, DIPEA, K2CO3 | Neutralizes acidic byproducts and can influence reaction rate. dovepress.com |
| Temperature | 50-150 °C | Affects reaction kinetics; higher temperatures can lead to side products. |
| Microwave Power | 100-400 W | Controls the rate of heating. |
| Reaction Time | 5-60 minutes | Shorter times are desirable to minimize decomposition. |
This table presents a hypothetical optimization matrix for the synthesis of this compound based on general principles of organic synthesis optimization.
A study on the remote sulfonylation of anilines highlighted the importance of the catalyst and oxidant in achieving high yields. sigmaaldrich.com A heterogeneous copper catalyst was found to be effective and recyclable. sigmaaldrich.com Applying a similar strategy to the synthesis of this compound, perhaps through a C-H functionalization approach, could be a promising avenue for yield enhancement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the precise chemical environment of each proton and carbon atom can be determined. nih.govcaltech.edu
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic, amine, and cyclopropyl protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are expected to be shifted upfield compared to those ortho to the electron-withdrawing sulfanyl group. The protons of the amino group (-NH₂) generally appear as a broad singlet. The cyclopropyl group presents a more complex pattern, with the methine proton adjacent to the sulfur atom appearing as a multiplet, and the four methylene (B1212753) protons giving rise to one or more multiplets at a higher field (further upfield). acs.orgnetlify.appdtic.mil
Expected NMR Data for this compound: While specific, published spectra for this exact molecule are not widespread, expected chemical shift values can be predicted based on data from analogous compounds like aniline and other cyclopropyl derivatives. rsc.orgnih.gov
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |
| Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Aromatic (C-NH₂) | 145 - 148 |
| Aromatic (ortho to -S-cyclopropyl) | 7.2 - 7.4 | Aromatic (C-S) | 125 - 130 |
| -NH₂ | ~3.5 (broad) | Aromatic (CH ortho to -NH₂) | 115 - 117 |
| Cyclopropyl-CH | 1.8 - 2.2 | Aromatic (CH ortho to -S) | 130 - 134 |
| Cyclopropyl-CH₂ | 0.6 - 1.1 | Cyclopropyl-CH | 18 - 22 |
| Cyclopropyl-CH₂ | 8 - 12 |
High-Resolution Mass Spectrometry (HRMS) Applications in Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₉H₁₁NS. HRMS analysis would involve ionizing the molecule (e.g., via Electrospray Ionization - ESI) and measuring the exact mass of the resulting ion, typically the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A close match between the found and calculated values (typically within 5 ppm) provides unambiguous confirmation of the molecular formula. nih.govrsc.org
HRMS Data for C₉H₁₁NS:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NS |
| Nominal Mass | 177 |
| Calculated Exact Mass ([M+H]⁺) | 178.06852 Da |
| Required Precision | Typically < 5 ppm |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. westmont.edu The absorption of IR radiation or the scattering in Raman analysis corresponds to specific bond stretches, bends, and wags, which act as fingerprints for the functional groups present. vscht.cz
For this compound, key expected vibrational frequencies include:
N-H Stretching: As a primary aromatic amine, it should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. orgchemboulder.comresearchgate.net
C-H Stretching: Signals for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group will appear just below 3000 cm⁻¹. vscht.cz
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to one or more bands in the 1400-1600 cm⁻¹ range. wpmucdn.com
C-N Stretching: The stretch for the aromatic amine C-N bond is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-S Stretching: The carbon-sulfur stretch is typically weak and found in the fingerprint region, making it less diagnostic.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (cyclopropyl) | 2850 - 3000 | Medium |
| N-H Bend | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.org This method involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be mathematically transformed into a model of the electron density and, consequently, the atomic positions.
For this compound, an X-ray crystal structure would provide definitive information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The spatial orientation of the cyclopropylsulfanyl group relative to the aniline ring.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group and other potential non-covalent interactions.
As of now, a publicly available crystal structure for this compound has not been reported in major crystallographic databases. However, analysis of related structures suggests that the benzene ring would be largely planar, with the amino group's nitrogen atom also lying close to this plane. rsc.orgpdbj.org The conformation would be determined by the rotational angle around the C(aromatic)-S bond, which is influenced by steric and electronic effects, as well as crystal packing forces. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity analysis. researchgate.netnih.gov A common approach for an aniline derivative would be reversed-phase HPLC.
Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) silica (B1680970) gel. nih.gov
Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile and water or methanol (B129727) and water, often with a buffer or acid modifier like formic acid or sulfuric acid. sielc.com
Detection: A UV detector is highly effective, as the aromatic ring provides strong chromophores. nih.govsielc.com The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for both qualitative identification and purity assessment. epa.govresearchgate.net
Separation: The compound is vaporized and passed through a capillary column (e.g., a DB-5ms column) where it is separated based on its boiling point and interaction with the stationary phase. researchgate.net
Detection: The mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint. The parent ion peak should correspond to the molecular weight (177 amu), and the fragmentation pattern can help confirm the structure. mdpi.com Chemical derivatization may sometimes be employed to improve the chromatographic properties of polar analytes like amines. jfda-online.com
Summary of Chromatographic Techniques:
| Technique | Primary Application | Typical Conditions |
|---|---|---|
| HPLC | Purity Assessment, Quantification | Reversed-phase (C18 column), Acetonitrile/Water mobile phase, UV detection |
| GC-MS | Purity Assessment, Identification | Capillary column (e.g., DB-5ms), Temperature gradient, MS detection (EI) |
Reactivity Profiles and Mechanistic Investigations of 4 Cyclopropylsulfanyl Aniline
Nucleophilic Reactivity of the Aniline (B41778) Moiety in Reaction Systems
The aniline portion of the molecule, with its electron-rich aromatic ring and nucleophilic nitrogen atom, is a primary site for chemical reactions. The amino group strongly activates the benzene (B151609) ring towards electrophilic attack and can also act as a nucleophile in addition reactions.
The amino group (-NH₂) of the aniline ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.commakingmolecules.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions. youtube.com Consequently, 4-(cyclopropylsulfanyl)aniline is expected to readily undergo a variety of EAS reactions, with substitution occurring at the positions ortho to the amino group (positions 2 and 6), as the para position is already occupied by the cyclopropylsulfanyl group.
Common electrophilic aromatic substitution reactions anticipated for this compound include halogenation, nitration, and sulfonation. byjus.com
Halogenation: Reaction with reagents such as bromine water is expected to result in the rapid formation of di-substituted products, given the high activation of the ring by the amino group. byjus.comlibretexts.org To achieve mono-substitution, protection of the amino group, for instance by acetylation, would likely be necessary to moderate its activating effect. libretexts.org
Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be problematic for anilines, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the strongly acidic medium. byjus.comyoutube.com Therefore, a protection-nitration-deprotection sequence is the more common and effective strategy.
Sulfonation: Treatment with sulfuric acid is expected to yield the corresponding aminobenzenesulfonic acid. byjus.com
The table below summarizes the expected major products from the electrophilic aromatic substitution reactions of this compound.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(cyclopropylsulfanyl)aniline and 2,6-Dibromo-4-(cyclopropylsulfanyl)aniline |
| Nitration | HNO₃, H₂SO₄ (with prior protection of -NH₂) | 2-Nitro-4-(cyclopropylsulfanyl)aniline |
| Sulfonation | H₂SO₄ | 2-Amino-5-(cyclopropylsulfanyl)benzenesulfonic acid |
The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in addition reactions with various unsaturated systems, such as alkenes, alkynes, and carbonyl compounds. While specific studies on this compound are not prevalent, the general reactivity of anilines suggests its potential to engage in such transformations. For instance, anilines can undergo Michael addition to α,β-unsaturated carbonyl compounds. The reaction would involve the nucleophilic attack of the aniline nitrogen on the β-carbon of the unsaturated system.
Transformations Involving the Cyclopropylsulfanyl Group
The cyclopropylsulfanyl substituent introduces unique reactivity to the molecule, primarily associated with the sulfur atom and the strained cyclopropyl (B3062369) ring.
The sulfur atom in the cyclopropylsulfanyl group is in a low oxidation state and is susceptible to oxidation. acsgcipr.org A common and significant transformation is the oxidation of the sulfide (B99878) to a sulfone. This is typically achieved using various oxidizing agents. wikipedia.org The resulting 4-(cyclopropylsulfonyl)aniline is a valuable synthetic intermediate.
A variety of reagents can be employed for this oxidation, with hydrogen peroxide being a common choice, often in the presence of a catalyst or an acid like acetic acid. rsc.orgakjournals.comresearchgate.net The reaction proceeds through a sulfoxide (B87167) intermediate, which can be further oxidized to the sulfone. wikipedia.org
Below is a table of common oxidizing agents used for the conversion of sulfides to sulfones.
| Oxidizing Agent(s) | Conditions |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Typically at room or slightly elevated temperatures |
| m-Chloroperoxybenzoic acid (m-CPBA) | Often in a chlorinated solvent like dichloromethane |
| Potassium permanganate (B83412) (KMnO₄) | Can be used under various conditions |
| Sodium periodate (B1199274) (NaIO₄) | A milder oxidant, often used for sulfoxides |
The cyclopropyl group is a three-membered ring with significant ring strain, making it susceptible to ring-opening reactions under certain conditions. nih.gov These reactions can be initiated by radical or ionic pathways, leading to the formation of more stable, acyclic structures. beilstein-journals.org
Radical-mediated ring-opening: In the presence of a radical initiator, a radical can be formed on the carbon adjacent to the cyclopropyl ring, which can then undergo ring-opening to form a more stable, resonance-delocalized radical. stackexchange.com For aryl cyclopropyl sulfides, this can be a pathway to more complex structures. beilstein-journals.org
Acid-catalyzed ring-opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. nih.gov The electronic nature of the substituents on the aromatic ring can influence the regioselectivity of the ring-opening.
Rearrangements involving the cyclopropylsulfanyl group are also conceivable, potentially leading to the formation of isomeric structures. For instance, under certain conditions, a rearrangement to a more stable thioether could occur.
Elucidation of Mechanistic Pathways for Key Chemical Transformations
Understanding the mechanisms of the key reactions of this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
The mechanism of electrophilic aromatic substitution on the aniline ring follows a well-established two-step pathway. masterorganicchemistry.com First, the π-electrons of the aromatic ring attack the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. makingmolecules.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The high reactivity of the aniline ring is attributed to the stabilization of the arenium ion by the lone pair of electrons on the nitrogen atom. byjus.com
The oxidation of the sulfide to a sulfone is generally believed to proceed in a stepwise manner. akjournals.com The first step involves the nucleophilic attack of the sulfur atom on the oxidizing agent (e.g., hydrogen peroxide), leading to the formation of a sulfoxide intermediate. Subsequent oxidation of the sulfoxide, which is generally slower than the first oxidation, yields the sulfone. The exact mechanism can vary depending on the oxidant and reaction conditions.
The ring-opening of the cyclopropyl group can proceed through different mechanistic pathways depending on the reaction conditions.
Under radical conditions , the reaction is initiated by the formation of a radical, which then attacks the cyclopropane ring to generate a cyclopropylcarbinyl radical. beilstein-journals.org This radical can undergo a rapid ring-opening to form a more stable homoallylic radical. stackexchange.com
Under acidic conditions , the mechanism likely involves the protonation of the cyclopropane ring to form a carbocationic intermediate. nih.gov This carbocation can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before reacting further. The stability of the potential carbocationic intermediates will dictate the regiochemical outcome of the ring-opening.
Kinetic Isotope Effect Studies in Aniline-Mediated Reaction Pathways
No experimental or theoretical studies detailing the kinetic isotope effects in aniline-mediated reaction pathways involving this compound have been found in the reviewed scientific literature. Research in this specific area would be necessary to provide data on how isotopic substitution influences the reaction rates and to elucidate the mechanisms of reactions where this compound acts as a reactant or catalyst. Such studies would typically involve the synthesis of isotopically labeled this compound (e.g., with deuterium, carbon-13, or nitrogen-15) and a comparison of the reaction rates of the labeled and unlabeled compounds. The resulting kinetic isotope effect values would offer insights into bond-breaking and bond-forming steps in the rate-determining step of the reaction.
Characterization of Intermediates and Transition States
There is a lack of published research on the characterization of intermediates and transition states in reactions involving this compound. The identification and characterization of transient species are crucial for a complete understanding of a reaction mechanism. Techniques such as spectroscopy (e.g., NMR, IR, UV-Vis), mass spectrometry, and computational modeling are typically employed to study these short-lived species. Without such studies, the specific intermediates and transition state structures for reactions involving this compound remain speculative. Future research in this area would be invaluable for mapping out the potential energy surfaces of its reactions and understanding its chemical behavior at a molecular level.
Derivatization and Functionalization Strategies for 4 Cyclopropylsulfanyl Aniline
Modifications at the Amino Group (N-functionalization)
The primary amino group of 4-(cyclopropylsulfanyl)aniline is a key site for a range of functionalization reactions, enabling its conversion into amides, sulfonamides, and N-alkylated or N-acylated products. These transformations not only alter the electronic properties of the aromatic ring but also introduce new functional handles for further diversification.
Amidation and Sulfonamidation Reactions
The nucleophilic character of the aniline (B41778) nitrogen facilitates its reaction with various acylating and sulfonylating agents.
Amidation is commonly achieved by reacting this compound with carboxylic acid derivatives, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride like pyrimidine-5-carbonyl chloride hydrochloride in a solvent such as N-methylpyrrolidone (NMP) yields the corresponding N-aryl amide. This transformation is a fundamental step in building more complex molecular architectures.
Sulfonamidation involves the reaction of the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. This reaction produces highly stable sulfonamides. These derivatives are significant in medicinal chemistry as the sulfonamide linkage is a key structural feature in many therapeutic agents. The N-H proton of the resulting sulfonamide is more acidic than that of an amide, which can influence the molecule's biological interactions.
| Reagent Type | General Structure | Resulting Functional Group |
| Acyl Chloride | R-COCl | Amide (-NHCOR) |
| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide (-NHSO₂R) |
Alkylation and Acylation Strategies for Amino Group Transformation
Direct alkylation of the amino group can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, specific methodologies like reductive amination, which involves reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, can provide more controlled access to N-alkylated derivatives.
Acylation , a more common transformation, involves the treatment of this compound with an acylating agent. A classic example is the reaction with acetic anhydride (B1165640) in the presence of a base or a catalytic amount of acid to form N-(4-(cyclopropylsulfanyl)phenyl)acetamide. This reaction is often used as a protecting strategy for the amino group, as the resulting acetamide (B32628) is less nucleophilic and less susceptible to oxidation than the parent aniline. The pivaloyl group (-COC(CH₃)₃) is another important acyl group used for protection and, more significantly, for directing subsequent reactions on the aromatic ring.
Functionalization of the Aromatic Ring System
Introducing substituents onto the phenyl ring of this compound allows for the synthesis of polysubstituted aromatic compounds. Key strategies for achieving this with high regioselectivity include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
Directed Ortho-Metalation Approaches and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful technique for functionalizing the positions adjacent (ortho) to a directing metalation group (DMG). The primary amino group itself is not suitable for DoM due to its acidic protons. However, after conversion to a suitable DMG, such as an amide or sulfonamide, this strategy becomes highly effective.
The N-pivaloyl group is an excellent DMG. The process involves first acylating this compound to form N-pivaloyl-4-(cyclopropylsulfanyl)aniline. This derivative is then treated with a strong organolithium base, such as sec-butyllithium (B1581126) or tert-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The base selectively abstracts a proton from one of the ortho positions (C2 or C6) due to coordination with the carbonyl oxygen of the pivaloyl group. The resulting aryllithium intermediate can then be "quenched" by adding an electrophile, leading to the introduction of a new substituent specifically at the ortho position.
A wide array of electrophiles can be used in this step, allowing for the installation of diverse functionalities.
| Electrophile | Reagent Example | Introduced Substituent |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Thiomethyl (-SCH₃) |
| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
This methodology provides a reliable route to 2-substituted-4-(cyclopropylsulfanyl)aniline derivatives after the removal of the directing group.
Palladium-Catalyzed Cross-Coupling Reactions at Specific Aromatic Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To apply this to this compound, the aromatic ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine).
The synthesis of a halogenated precursor, such as 2-bromo-4-(cyclopropylsulfanyl)aniline, can be achieved through electrophilic aromatic substitution. Once this precursor is obtained, it can participate in various palladium-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, the bromo-derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C2 position. Similarly, Sonogashira coupling with a terminal alkyne or Buchwald-Hartwig amination with another amine can introduce further diversity. These reactions are highly valued for their broad substrate scope and functional group tolerance.
Transformations and Manipulations of the Cyclopropylsulfanyl Substructure
The cyclopropylsulfanyl group, while often stable under many reaction conditions, can also be a site for chemical modification. The sulfur atom, in particular, is susceptible to oxidation.
Treatment of this compound with mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide (B87167). Using stronger oxidizing agents, or a larger excess of the oxidant, can lead to the corresponding sulfone. This oxidation significantly alters the electronic and steric properties of the substituent. The resulting sulfoxides are chiral at the sulfur atom, while the sulfones are potent hydrogen bond acceptors, which can drastically change the molecule's interaction with biological targets. Common oxidants for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412).
Furthermore, while the cyclopropyl (B3062369) ring is generally robust, under certain harsh conditions (e.g., strong acid or catalytic hydrogenation), it can undergo ring-opening reactions. The proton alpha to the sulfur atom in aryl cyclopropyl sulfides can also be abstracted by a very strong base, creating a cyclopropyllithium species that can react with electrophiles, although this is less common in the presence of the more reactive sites on the aniline ring.
| Transformation | Reagent(s) | Resulting Group |
| Oxidation to Sulfoxide | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) | -S(O)-cyclopropyl |
| Oxidation to Sulfone | H₂O₂ (>2 equiv.) or KMnO₄ | -S(O)₂-cyclopropyl |
Computational and Theoretical Insights into 4 Cyclopropylsulfanyl Aniline Chemistry
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
The electronic structure of 4-(Cyclopropylsulfanyl)aniline can be meticulously examined using a variety of computational techniques, with Density Functional Theory (DFT) and ab initio methods being particularly prominent. echemcom.comnih.gov DFT has proven to be a powerful tool for studying the electronic structure of molecules, balancing computational cost with accuracy. ijert.org These calculations allow for a detailed exploration of the molecule's quantum mechanical properties.
Analysis of Molecular Orbitals and Electron Density Distribution
A key aspect of electronic structure calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these frontier orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. echemcom.com For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, signifying the regions susceptible to nucleophilic attack.
The electron density distribution, another critical parameter derived from these calculations, reveals the charge distribution across the molecule. This allows for the identification of electron-rich and electron-deficient regions, providing insights into the molecule's polarity and intermolecular interactions. In this compound, the nitrogen and sulfur atoms are expected to be regions of higher electron density due to the presence of lone pairs of electrons.
| Parameter | Typical Focus of Analysis | Significance |
| HOMO | Localization on the aniline ring and nitrogen atom. | Indicates primary sites for electrophilic attack. |
| LUMO | Distribution over the aromatic ring. | Signifies regions susceptible to nucleophilic attack. |
| Electron Density | Charge distribution across the molecule. | Reveals polarity and potential for intermolecular interactions. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For instance, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra of this compound. Discrepancies between predicted and experimental spectra can lead to a refinement of the computational model, providing a more accurate representation of the molecule's structure and properties.
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, known as the global minimum energy conformation, as well as other low-energy conformers. This is often achieved by systematically rotating the rotatable bonds, such as the C-S and C-N bonds, and calculating the energy at each step. For molecules like thioanisole, a compound structurally related to the sulfanyl (B85325) portion of this compound, computational studies have investigated its rotational isomerism. ijert.org
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment. This approach can provide insights into the conformational changes that occur at finite temperatures and in different solvent environments.
Theoretical Investigations of Reaction Mechanisms and Energetic Profiles
Computational chemistry offers a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. researchgate.net Aniline and its derivatives are known to undergo a variety of reactions, including electrophilic substitution. allen.inwikipedia.org Theoretical methods can be used to map out the entire reaction pathway, from reactants to products, providing a detailed understanding of how the reaction proceeds.
Transition State Characterization and Activation Energy Determination
A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction. The activation energy is the minimum amount of energy required for the reaction to occur and is a key determinant of the reaction rate.
Reaction Coordinate Mapping and Intrinsic Reaction Coordinate Analysis
Reaction coordinate mapping involves plotting the energy of the system as a function of the progress of the reaction, which is represented by the reaction coordinate. This provides a visual representation of the energetic profile of the reaction, including the energies of the reactants, products, and any intermediates and transition states.
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state indeed connects the desired reactants and products. Starting from the transition state structure, the IRC calculation follows the reaction path downhill in both the forward and reverse directions, ideally leading to the reactant and product minima on the potential energy surface. This provides a high degree of confidence in the proposed reaction mechanism.
| Computational Technique | Application in Studying this compound | Key Insights Gained |
| Transition State Search | Identifying the highest energy point along a reaction pathway. | Determination of the activation energy and reaction rate. |
| IRC Analysis | Verifying the connection between a transition state and the corresponding reactants and products. | Confirmation of the proposed reaction mechanism. |
Advanced Applications of 4 Cyclopropylsulfanyl Aniline As a Synthetic Building Block
Utilization in the Construction of Complex Organic Scaffolds and Molecular Architectures
The presence of both an aniline (B41778) core and a cyclopropylsulfanyl group makes 4-(cyclopropylsulfanyl)aniline a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and combinatorial libraries.
The aniline moiety of this compound serves as a key reactive handle for the construction of various heterocyclic ring systems. Several classic and modern synthetic methodologies can be employed to incorporate this building block into medicinally and materially relevant scaffolds.
Quinoline Synthesis: The Doebner-von Miller reaction provides a powerful tool for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. By reacting this compound with an α,β-unsaturated aldehyde or ketone under acidic conditions, a 6-(cyclopropylsulfanyl)quinoline derivative can be synthesized. This reaction proceeds through a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. The general scheme for this transformation is depicted below, illustrating the potential for generating substituted quinolines bearing the unique cyclopropylsulfanyl group.
| Reactant 1 | Reactant 2 | Reaction | Product |
| This compound | α,β-Unsaturated carbonyl | Doebner-von Miller | 6-(Cyclopropylsulfanyl)quinoline derivative |
Indole (B1671886) Synthesis: The Bischler-Mohlau indole synthesis offers a route to 2-arylindoles by reacting an α-halo- or α-hydroxy-ketone with an excess of an aniline. Utilizing this compound in this reaction would lead to the formation of a 5-(cyclopropylsulfanyl)-2-arylindole. The reaction mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to furnish the indole ring. This method provides a direct entry to indoles functionalized with the cyclopropylsulfanyl group at the 5-position of the indole core.
| Reactant 1 | Reactant 2 | Reaction | Product |
| This compound | α-Halo- or α-hydroxy-ketone | Bischler-Mohlau | 5-(Cyclopropylsulfanyl)-2-arylindole |
Benzothiazole Synthesis: Benzothiazoles can be synthesized from anilines through various methods, including the reaction with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-aminobenzothiazole (B30445) derivative. Applying this to this compound would be expected to yield 2-amino-6-(cyclopropylsulfanyl)benzothiazole. This key intermediate can be further functionalized, making it a valuable scaffold in medicinal chemistry.
| Reactant 1 | Reagents | Reaction | Product |
| This compound | 1. KSCN, Br2 2. Base | Benzothiazole Synthesis | 2-Amino-6-(cyclopropylsulfanyl)benzothiazole |
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The amine functionality of this compound makes it an ideal component for various MCRs, enabling the generation of diverse chemical libraries for drug discovery and other applications.
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By employing this compound as the amine component, a library of peptidomimetic scaffolds can be generated, each bearing the 4-(cyclopropylsulfanyl)phenyl moiety. The diversity of the library can be readily expanded by varying the other three components.
| Amine Component | Carbonyl | Carboxylic Acid | Isocyanide | Reaction | Product Core Structure |
| This compound | R¹CHO | R²COOH | R³NC | Ugi-4CR | α-Acylamino carboxamide with 4-(cyclopropylsulfanyl)phenyl group |
Passerini Reaction: The Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the primary amine of this compound is not a direct participant in the classic Passerini reaction, its derivatives, such as the corresponding isocyanide, could be utilized. More relevantly, in variations of the Passerini reaction or in subsequent transformations, the amino group can be introduced.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While anilines are not direct components in the classical Biginelli reaction, variations and related MCRs exist that can incorporate aniline derivatives. For instance, in the synthesis of certain quinazoline (B50416) derivatives, which are structurally related to the products of the Biginelli reaction, anilines are key starting materials.
Integration into Materials Chemistry for Functional Polymer Synthesis
The incorporation of specific functional groups into polymer backbones is a key strategy for tailoring the properties of materials. The unique electronic and structural features of the cyclopropylsulfanyl group make this compound an interesting monomer for the synthesis of novel functional polymers, particularly conductive polymers like polyaniline.
The polymerization of aniline and its derivatives is a well-established method for producing conductive polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyaniline can be significantly tuned by introducing substituents onto the aromatic ring.
By copolymerizing this compound with aniline or by homopolymerizing it, a new class of polyaniline derivative can be obtained. The presence of the cyclopropylsulfanyl substituent is expected to influence the polymer's properties in several ways:
Solubility: The bulky and non-polar cyclopropyl (B3062369) group may enhance the solubility of the resulting polymer in organic solvents, which is often a challenge with unsubstituted polyaniline.
Electrochemical Properties: The sulfur atom, with its lone pairs of electrons, can influence the electronic properties of the polymer backbone, potentially affecting its conductivity, redox potentials, and electrochromic behavior.
Morphology: The substituent can affect the packing of the polymer chains, leading to different morphologies and, consequently, different material properties.
The synthesis of such polymers would typically involve oxidative chemical or electrochemical polymerization methods. The resulting materials could find applications as new sensor materials, where the sulfur atom might provide specific binding sites for analytes, or as modified electrodes with tailored redox properties.
| Monomer | Polymerization Method | Potential Polymer | Potential Properties |
| This compound | Oxidative Chemical/Electrochemical | Poly(this compound) | Enhanced solubility, modified conductivity, new sensing capabilities |
Exploration as a Chemical Probe for Fundamental Mechanistic Studies
The strained three-membered ring of the cyclopropyl group has long been utilized as a "radical clock" in mechanistic studies. The rate of ring-opening of a cyclopropylmethyl radical is well-calibrated and can be used to determine the rates of other competing radical reactions. This principle can be extended to the cyclopropylsulfanyl group in this compound to probe reaction mechanisms involving radical intermediates.
Upon formation of a radical at a position that can induce strain release in the cyclopropyl ring, a rapid and irreversible ring-opening reaction occurs. The detection of ring-opened products provides strong evidence for the involvement of a radical pathway.
In the context of this compound, a radical cation could be formed on the aniline nitrogen through single-electron transfer (SET) processes. The stability and subsequent reactivity of this radical cation could be influenced by the adjacent sulfur atom and the cyclopropyl group. The cleavage of the cyclopropyl ring in such an intermediate would serve as a mechanistic probe. For instance, in reactions where an aniline derivative is subjected to oxidative conditions, the presence of the cyclopropylsulfanyl group could help to elucidate whether the reaction proceeds via a radical cation mechanism. If ring-opened products are observed, it would strongly support a SET pathway.
The rate of ring-opening can also be influenced by the electronic nature of the substituents on the aromatic ring and the presence of the sulfur atom, making this compound a potentially sensitive probe for studying the kinetics of fast radical reactions.
| Probe Molecule | Reaction Condition | Intermediate | Mechanistic Insight |
| This compound | Oxidative (e.g., electrochemical, photochemical) | Aniline radical cation | Formation of ring-opened products indicates a single-electron transfer (SET) mechanism. |
Future Perspectives and Emerging Research Directions for 4 Cyclopropylsulfanyl Aniline
Development of Asymmetric Synthetic Methodologies Involving the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring is a versatile structural motif that can significantly influence a molecule's pharmacological and chemical properties. nih.govresearchgate.net The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure cyclopropyl-containing compounds, which is often a prerequisite for therapeutic applications. While methods for the stereoselective synthesis of cyclopropane carboxaldehydes and other derivatives exist, future research will likely focus on the direct asymmetric synthesis of chiral cyclopropyl sulfides. rsc.org
Emerging strategies may involve the use of chiral catalysts in cyclopropanation reactions or the stereoselective functionalization of prochiral precursors. wikipedia.orgnumberanalytics.com For instance, metal-catalyzed reactions employing chiral ligands could enable the enantioselective transfer of a cyclopropyl group to a sulfur nucleophile or the asymmetric construction of the cyclopropane ring itself on a sulfur-containing aniline (B41778) precursor. Research into novel catalyst systems, potentially combining transition metals with chiral organic ligands, will be pivotal.
Table 1: Potential Asymmetric Synthetic Approaches
| Methodology | Description | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric Cyclopropanation | Use of chiral rhodium or copper catalysts with diazo compounds and a sulfur-containing aniline derivative. | Direct formation of the chiral cyclopropyl moiety with high enantioselectivity. |
| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the aniline or a precursor to direct the stereoselective formation of the cyclopropane ring. | Well-established principles, predictable stereochemical outcomes. |
These methodologies aim to provide efficient and highly selective routes to chiral derivatives of 4-(cyclopropylsulfanyl)aniline, opening avenues for stereochemical-activity relationship studies.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production necessitates scalable, efficient, and safe manufacturing processes. Flow chemistry, characterized by the continuous passage of reagents through reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. nih.gov
The synthesis of aniline derivatives and aryl sulfides has been successfully adapted to continuous-flow systems. nih.govacs.orgnih.gov Future work on this compound will likely involve developing a multi-step continuous flow process. This could integrate key reaction steps such as C-S bond formation and aniline synthesis into a single, streamlined sequence, minimizing manual handling and isolation of intermediates. nih.govuva.nl Automated platforms can monitor reaction parameters in real-time, optimizing yields and purity while ensuring process robustness. This approach is not only crucial for large-scale production but also for the rapid synthesis of a library of derivatives for screening purposes.
Computational Design of Novel Derivatives with Tailored Reactivity and Specificity
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, these methods can guide the design of new derivatives with precisely tailored properties. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can establish mathematical correlations between the structural features of derivatives and their biological activity or chemical reactivity. mdpi.comjocpr.com
By systematically modifying the substituents on the aniline ring or the cyclopropyl moiety in silico, researchers can predict how these changes will affect properties like binding affinity to a biological target, electronic characteristics, or metabolic stability. nih.govmdpi.com Molecular docking simulations can visualize and quantify the interactions of designed analogs with protein active sites, prioritizing the synthesis of compounds with the highest potential. This computational-first approach accelerates the discovery cycle, reduces the cost and time associated with synthesizing and testing large numbers of compounds, and enables a more rational design strategy. researchgate.net
Table 2: Computational Approaches for Derivative Design
| Technique | Application for this compound | Desired Outcome |
|---|---|---|
| 3D-QSAR | Correlate 3D structural features with biological activity. | Identify key steric and electronic regions for modification to enhance potency. mdpi.com |
| Molecular Docking | Predict binding modes and affinities of derivatives in target proteins. | Prioritize compounds with optimal target engagement. |
| DFT Calculations | Analyze electronic structure, reactivity indices, and reaction mechanisms. | Design derivatives with specific electronic properties or predict reaction outcomes. |
Sustainable and Environmentally Benign Chemical Transformations and Processes
Key areas of focus will be the development of catalytic C-S bond formation reactions that replace traditional methods, which can be inefficient and generate significant waste. digitellinc.comacs.orgchemrxiv.org For instance, employing transition-metal catalysts at very low loadings or developing metal-free coupling strategies are promising avenues. nih.govsciencedaily.com Similarly, greener methods for cyclopropanation, such as using hydrogen as a reductant to avoid stoichiometric metal waste, represent a significant step towards sustainability. acs.org Biocatalytic methods, using enzymes like nitroreductases for the synthesis of the aniline precursor, offer a highly selective and low-energy alternative to conventional chemical reductions. nih.gov The integration of these green chemistry principles will be essential for the environmentally responsible production of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-(Cyclopropylsulfanyl)aniline, and how can regioselectivity be controlled?
Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, aniline derivatives with electron-withdrawing groups (e.g., nitro) at the para position can react with cyclopropylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Regioselectivity is ensured by pre-functionalizing the aniline ring with directing groups. For example, in analogous syntheses of 4-(methylsulfonyl)aniline derivatives, NAS was used to introduce sulfonyl groups with high para selectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by , , and FT-IR are critical to confirm structure and purity.
Advanced Question
Q. How can density functional theory (DFT) predict the electronic and steric effects of the cyclopropylsulfanyl group in this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) can model the electron-withdrawing/donating nature of the cyclopropylsulfanyl substituent by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and natural bond orbital (NBO) charges. For instance, studies on 4-(piperidinosulfonyl)aniline used DFT to correlate sulfonyl group orientation with electronic delocalization . Hirshfeld surface analysis (as applied in crystallographic studies of sulfonamide derivatives) can further quantify intermolecular interactions, such as S···H or N···H contacts, which influence packing and stability .
Basic Question
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- : Aromatic protons adjacent to the sulfanyl group show deshielding (δ 7.2–7.5 ppm). Cyclopropyl protons appear as a multiplet (δ 1.0–1.5 ppm).
- FT-IR : S–C stretching vibrations near 650–750 cm⁻¹ confirm sulfanyl group incorporation.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, studies on 4-(pyrrolidin-1-ylsulfonyl)aniline used SHELX to validate sulfonamide geometry and hydrogen-bonding networks .
Advanced Question
Q. How can conflicting pharmacological data for this compound derivatives be resolved in anti-inflammatory studies?
Methodological Answer: Contradictions in activity data (e.g., COX-1 vs. COX-2 selectivity) require rigorous dose-response assays and enzyme-specific inhibition studies. For example, 4-(methylsulfonyl)aniline derivatives were evaluated using:
In vivo models : Egg-white-induced paw edema in rats to assess acute anti-inflammatory effects.
Whole-blood assays : To quantify COX-2:COX-1 inhibitory ratios and confirm selectivity .
Statistical analysis (ANOVA with post-hoc tests) and molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by linking structural features (e.g., sulfanyl group flexibility) to binding affinity.
Basic Question
Q. How does the cyclopropylsulfanyl substituent influence the physicochemical properties of this compound?
Methodological Answer: The cyclopropylsulfanyl group enhances lipophilicity (logP ~2.5–3.0 predicted via ChemDraw) and metabolic stability compared to linear alkylthio groups. Polar surface area (PSA) calculations (~50 Ų) suggest moderate solubility in DMSO or chloroform, as seen in fluorinated aniline analogs . Boiling points and vapor pressure can be estimated using group contribution methods (e.g., Joback-Reid), while pKa (~2.5–3.0) is predicted via computational tools like ACD/Labs, considering electron-withdrawing effects of the sulfanyl group .
Advanced Question
Q. What strategies address crystallographic challenges in resolving the structure of this compound derivatives?
Methodological Answer: Small-molecule crystallography often faces issues with crystal twinning or weak diffraction. Strategies include:
Cryocooling : To reduce thermal motion (e.g., 100 K with liquid nitrogen).
High-resolution data collection : Using synchrotron radiation for weakly diffracting crystals.
SHELX refinement : Twin refinement (TWIN/BASF commands) and Hirshfeld surface analysis to resolve disordered regions, as demonstrated for sulfonamide derivatives .
Basic Question
Q. What are the stability and storage recommendations for this compound?
Methodological Answer: The compound is light-sensitive and prone to oxidation. Recommended storage:
- Temperature : –20°C in amber vials under inert gas (argon/nitrogen).
- Stability monitoring : Regular HPLC-MS analysis (C18 column, acetonitrile/water gradient) to detect degradation products like sulfoxides or disulfides. Analogous fluorinated anilines showed similar degradation pathways under ambient conditions .
Advanced Question
Q. How can this compound be integrated into polymer or coordination chemistry applications?
Methodological Answer: The sulfanyl group can act as a ligand for transition metals (e.g., Pd or Cu) in catalysis or polymer synthesis. For example:
- Coordination polymers : React with Cu(I) salts to form metal-organic frameworks (MOFs) with S→Cu bonds.
- Conjugated polymers : Suzuki-Miyaura coupling with thiophene derivatives (e.g., 4-(2-thiophen)-aniline analogs) to create electroactive materials . Characterization via cyclic voltammetry and UV-vis spectroscopy (λmax ~350–400 nm) confirms electronic delocalization.
Basic Question
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.3 mmHg at 25°C, similar to fluorinated anilines ).
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid.
- Toxicity screening : Ames test for mutagenicity and acute toxicity assays (LD₅₀ in rodents), following protocols for structurally related aromatic amines .
Advanced Question
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer: SAR optimization involves:
Substituent variation : Introducing electron-withdrawing groups (e.g., F, CF₃) at meta/para positions to enhance target binding.
Pharmacokinetic profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests.
Crystallographic docking : Align derivatives into COX-2 active sites (PDB: 1CX2) using AutoDock, focusing on sulfanyl group interactions with His90 or Arg513 residues, as modeled for 4-(methylsulfonyl)aniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
